molecular formula C8H6BrNS2 B1289472 6-Bromo-2-(methylthio)benzo[d]thiazole CAS No. 474966-97-7

6-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No.: B1289472
CAS No.: 474966-97-7
M. Wt: 260.2 g/mol
InChI Key: HTHXCBXPHYBLOQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H6BrNS2. It is characterized by a benzothiazole ring substituted with a bromine atom at the 6-position and a methylthio group at the 2-position.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(methylthio)benzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can bind to specific receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes . These changes can result in varied cellular responses, including cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can influence the overall biochemical activity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, this compound may be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole typically involves the bromination of 2-(methylthio)benzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Reduction: Zinc in acetic acid at room temperature.

Major Products

    Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(methylthio)benzo[d]thiazole.

Scientific Research Applications

6-Bromo-2-(methylthio)benzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]thiazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a methylthio group, affecting its electronic properties and reactivity.

    6-Chloro-2-(methylthio)benzo[d]thiazole:

Uniqueness

6-Bromo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both bromine and methylthio substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXCBXPHYBLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591715
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474966-97-7
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 2-(methylthio)-1,3-benzothiazole (5.00 g, 27.58 mmol) in CHCl3 (85 mL) in a NaCl-ice water bath, bromine (4.24 mL, 82.8 mmol) was slowly added dropwise, followed by acetic acid (30 mL). The mixture was stirred at rt overnight. The white solid was filtered and then dissolved in EtOAc (200 mL). Saturated, aqueous Na2CO3 (200 mL) was added and the organic layer was separated, dried over MgSO4 and concentrated to dryness. Desired product (5.0 g, 70%) was obtained. 1H NMR (400 MHz, DMSO-d6) δ8.30 (s, 1H), 7.76 (d, 1H), 7.59 (d, 1H), 2.79 (s, 3H); LC-MS m/z [M+H]+ 260.2 & 262.1, RT 3.65 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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